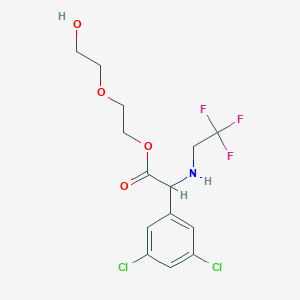![molecular formula C20H19ClFNO4 B6990098 2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid](/img/structure/B6990098.png)
2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, a phenyl group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This step involves the reaction of a suitable precursor with a halogenating agent to introduce the cyclopropane ring.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Attachment of the carboxylic acid group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]propionic acid
- 2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]butyric acid
Uniqueness
2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid is unique due to its specific structural features, such as the presence of a cyclopropane ring and a phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-[[[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropanecarbonyl]-methylamino]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4/c1-23(10-12-5-7-13(8-6-12)27-11-18(24)25)20(26)15-9-14(15)19-16(21)3-2-4-17(19)22/h2-8,14-15H,9-11H2,1H3,(H,24,25)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYHIGDLFICNF-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC(=O)O)C(=O)C2CC2C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)OCC(=O)O)C(=O)[C@@H]2C[C@H]2C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(2,6-Difluorophenyl)cyclobutyl]methylsulfanyl]-1-oxidopyridin-1-ium](/img/structure/B6990015.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(thiophen-2-ylsulfonylamino)hexanoic acid](/img/structure/B6990019.png)
![4-[3-[(3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6990024.png)
![7-Ethoxy-5-(2-methoxyethylsulfonylmethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6990041.png)
![2,5,6-Trimethyl-4-[4-[(2-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B6990045.png)
![7-Ethoxy-5-(pentylsulfonylmethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6990056.png)
![[(3R,4R)-1-[(4-methoxyoxan-4-yl)methylsulfonyl]-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B6990062.png)
![5-[3-(3,5-Dimethylpyrazol-1-yl)butanoylamino]pyridine-2-carboxylic acid](/img/structure/B6990066.png)


![4-[[4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]sulfonylpiperazin-1-yl]methyl]-5-ethylfuran-2-carboxylic acid](/img/structure/B6990089.png)
![4-[Benzyl-(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6990096.png)
![4-[(E)-3-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B6990105.png)
![1-[4-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]phenyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B6990110.png)
